6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and bioorganic chemistry. This compound is part of the triazolothiadiazole family, which is known for its diverse range of biological activities, making it valuable in pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary targets of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . This results in the disruption of DNA repair pathways and the regulation of cell growth and differentiation . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth regulation pathways . The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation, potentially leading to cell death .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Biochemical Analysis
Biochemical Properties
It has been found that this compound exhibits significant inhibitory activities against certain enzymes . For instance, it has been reported to inhibit the urease enzyme, which is a virulence factor found in various pathogenic microorganisms .
Cellular Effects
Some studies have suggested that this compound may have anti-cancer properties . For example, it has been found to exhibit cytotoxic activities against certain types of cancer cells, such as breast cancer cells .
Molecular Mechanism
It has been suggested that this compound may exert its effects by inhibiting certain enzymes, such as urease . It may also interact with other biomolecules and affect gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. One common method includes the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions . Another approach involves the cyclization of aminothiols with 5-arylfuran-2-carboxylic acids under similar conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Other derivatives in this family exhibit similar biological activities and are used in various research applications.
Uniqueness
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVCUUMZOKWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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